molecular formula C25H23NO4 B2829245 Fmoc-d-phenylalanine methyl ester CAS No. 394210-52-7

Fmoc-d-phenylalanine methyl ester

Cat. No. B2829245
CAS RN: 394210-52-7
M. Wt: 401.462
InChI Key: NUGMBIUELOORLU-HSZRJFAPSA-N
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Description

Molecular Structure Analysis

The molecular formula of Fmoc-d-phenylalanine methyl ester is C24H21NO4, and its molecular weight is approximately 387.43 g/mol . The Fmoc group is attached to the amino group of d-phenylalanine, providing protection during peptide synthesis.


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base, typically using piperidine in N,N-dimethylformamide (DMF). This deprotection step does not disturb the acid-labile linker between the peptide and the resin, making it suitable for SPPS .


Physical And Chemical Properties Analysis

  • Melting Point : Fmoc-d-phenylalanine methyl ester exhibits a melting point range of 159-163°C .

Scientific Research Applications

Enzyme-Catalyzed Reactions and Molecular Self-Assembly

Fmoc-d-phenylalanine methyl ester is utilized in enzyme-catalyzed reactions to control molecular self-assembly under physiological conditions. Esterase-directed self-assembly via hydrolysis of Fmoc-peptide methyl esters results in the formation of transparent hydrogels composed of peptide nanotubes. These nanotubes have tunable internal and external diameters, depending on amino acid composition and chain length (Das, Collins, & Ulijn, 2008).

Hydrogelation of Fluorinated Fmoc-Phe Derivatives

Research has shown that side-chain functionalization of Fmoc-phenylalanine significantly affects self-assembly and hydrogelation behavior. Fluorinated derivatives, including Fmoc-pentafluorophenylalanine, spontaneously self-assemble into fibrils forming a hydrogel network upon dissolution in water. The study highlights the impact of terminal group modifications on hydrogelation and self-assembly, providing insights for developing amino acid hydrogelators (Ryan, Doran, Anderson, & Nilsson, 2011).

Synthesis of Protected Amino Acids

Fmoc-d-phenylalanine methyl ester is involved in the synthesis of protected amino acids. A new synthesis method for N-Fmoc 4-phosphonomethyl-D,L-phenylalanine, suitable for solid-phase peptide synthesis, has been described. This process is significant for developing hydrolytically stable analogs of phosphotyrosine, contributing to the field of peptide synthesis (Baczko, Liu, Roques, & Garbay‐Jaureguiberry, 1996).

Chemoselective Deprotection in Peptide Synthesis

Fmoc-d-phenylalanine methyl ester plays a role in the chemoselective deprotection of amino and carboxy functions in peptide synthesis. By controlling the molar ratio in the AlCl3/N,N-Dimethylaniline reagent system, the chemoselectivity of deprotection processes can be modulated, which is crucial for peptide synthesis applications (Gioia et al., 2004).

Computational Energy Equilibration in Self-Assembly

The compound is used in experimental and computational studies to understand hierarchical self-assembly of Fmoc-dipeptide amphiphiles. These studies help determine the relative importance of C-terminus modifications and amino acid contributions in supramolecular self-assembly, leading to a deeper understanding of the nanostructure formation processes (Sasselli, Pappas, Matthews, Wang, Hunt, Ulijn, & Tuttle, 2016).

Future Directions

: Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium (II) Iodide as a Protective Agent : Fluorenylmethyloxycarbonyl protecting group - Wikipedia : Understanding the self-assembly of Fmoc–phenylalanine to hydrogel : Structural, mechanical, and biological properties of a self-assembling peptide fluorinated at the phenylalanine side chain : D-Phenylalanine methyl ester 98 13033-84-6 - MilliporeSigma

properties

IUPAC Name

methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-29-24(27)23(15-17-9-3-2-4-10-17)26-25(28)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,26,28)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGMBIUELOORLU-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-d-phenylalanine methyl ester

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